![molecular formula C11H13NO B031786 1-Phenylpiperidin-3-one CAS No. 148494-90-0](/img/structure/B31786.png)
1-Phenylpiperidin-3-one
Overview
Description
1-Phenylpiperidin-3-one, also known as PPP or 1-Phenyl-3-piperidinone, is a ketone derived from piperidine, a cyclic organic compound. It has a molecular weight of 175.23 g/mol .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives with potential anticancer activity were synthesized through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .Molecular Structure Analysis
The molecular structure of 1-Phenylpiperidin-3-one involves a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The ratios of the co-existing species contributions in the gas phase were confirmed by various quantum chemical calculations .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Multicomponent reactions (MCRs) include a variety of methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others .Physical And Chemical Properties Analysis
1-Phenylpiperidin-3-one has a molecular weight of 175.23 g/mol . It is a light-red to brown liquid .Scientific Research Applications
Drug Designing
Piperidine derivatives, including 1-Phenylpiperidin-3-one, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . They have shown promising results in antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antimicrobial Applications
Piperidine derivatives also have applications as antimicrobial agents . They have been found to be effective against a variety of microbial strains, contributing to their wide use in the pharmaceutical industry .
Analgesic Applications
Piperidine derivatives are used as analgesic agents . They have been found to be effective in relieving pain, making them valuable in the development of pain management drugs .
Anti-inflammatory Applications
Piperidine derivatives are used as anti-inflammatory agents . They have been found to be effective in reducing inflammation, which is crucial in the treatment of diseases such as arthritis .
Antipsychotic Applications
Piperidine derivatives are used as antipsychotic agents . They have been found to be effective in the treatment of various psychiatric disorders, contributing to their wide use in the field of neuropsychiatry .
Antiviral Applications
Piperidine derivatives are being utilized in different ways as antiviral agents . They have shown promising results in inhibiting the replication of various viruses .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenylpiperidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUHYYSHSILDSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624764 | |
Record name | 1-Phenylpiperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidin-3-one | |
CAS RN |
148494-90-0 | |
Record name | 1-Phenylpiperidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-phenylpiperidin-3-one derivatives potentially useful for treating diseases like osteoporosis?
A: The research paper highlights that certain 1-phenylpiperidin-3-one derivatives demonstrate potent inhibitory activity against cathepsin K. [] Cathepsin K is a cysteine protease from the papain family, and its overexpression is linked to excessive bone resorption, a hallmark of conditions like osteoporosis. [] By inhibiting cathepsin K, these compounds could potentially slow down bone degradation and offer a therapeutic strategy for managing osteoporosis.
Q2: How does the structure of 1-phenylpiperidin-3-one relate to its inhibitory activity against cathepsin K?
A: While the provided abstract doesn't delve into specific structure-activity relationships, it suggests that modifications to the core 1-phenylpiperidin-3-one structure can significantly impact its inhibitory activity and selectivity for cathepsin K. [] Further research exploring various substitutions on the phenyl ring or the piperidinone ring would be crucial to understand how these structural changes influence binding affinity and selectivity for this protease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.